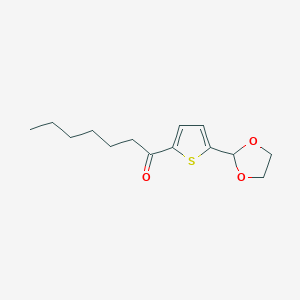
5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxolan-2-yl)-2-thienyl hexyl ketone is a versatile organic compound that has been studied extensively for its potential applications in various scientific research fields. It is a highly reactive compound that can be used to synthesize a variety of novel compounds and materials. This compound has been studied for its potential use in drug development, biochemistry, and other scientific research fields.
Wissenschaftliche Forschungsanwendungen
Investigations of Polyfunctional Oxides
Samitov, Glushko, Malinovskii, and Pokhodenko (1972) explored the reaction of esters with ketones in the presence of acid catalysts to produce 2,2,4-trialkyl-5-(2-carboalkoxyvinyl)-1,3-dioxolanes, leading to the study of their conformations and configurations through PMR spectra (Samitov et al., 1972).
Zeolite-Catalyzed Synthesis
Zatorski and Wierzchowski (1991) demonstrated the use of zeolites as catalysts for synthesizing 4-phenyl-1-1,3-dioxolanes from styrene oxide and aliphatic ketones. Their research provided insights into factors influencing 1,3-dioxolane yield (Zatorski & Wierzchowski, 1991).
Antioxidant Evaluation of Thienyl Ketones
Althagafi (2022) conducted molecular modeling and antioxidant evaluations of novel di-2-thienyl ketones. This research involved quantum chemical calculations and molecular docking analysis to assess their interactions with cytochrome c peroxidase (Althagafi, 2022).
Catalyst Research in Dioxolane Synthesis
Adams, Barnard, and Brosius (1999) synthesized a series of 1,3-dioxolanes using [Cp*Ir(NCMe)3]2+ as a catalyst. Their findings contribute to the understanding of catalyst efficiency in dioxolane formation (Adams et al., 1999).
Protection of Ketones as 1,3-Dioxolanes
Hassner, Bandi, and Panchgalle (2012) researched a mild, room-temperature method for protecting ketones or aldehydes as 1,3-dioxolane derivatives, enhancing the understanding of ketone protection processes (Hassner, Bandi, & Panchgalle, 2012).
Heterocyclic Ring Systems with Oxygen and Sulfur
Aitken (1990) presented syntheses and reactions of five-membered heterocyclic ring systems containing oxygen and sulfur, including dioxolanes and oxathiolanes. This research has implications for the synthesis of anti-cancer drugs and liquid crystal dopants (Aitken, 1990).
Photolabile Acetalization of Carbonyl Compounds
Kostikov, Malashikhina, and Popik (2009) explored the caging of carbonyl compounds as photolabile 1,3-dioxolanes, contributing to the understanding of photochemical release processes (Kostikov, Malashikhina, & Popik, 2009).
Condensations of Glycerol to Cyclic Acetals
Deutsch, Martin, and Lieske (2007) investigated the condensation of glycerol with various aldehydes and ketones, focusing on the synthesis of potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Eigenschaften
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]heptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3S/c1-2-3-4-5-6-11(15)12-7-8-13(18-12)14-16-9-10-17-14/h7-8,14H,2-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUKMUFHIJVHMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641876 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone | |
CAS RN |
898771-90-9 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

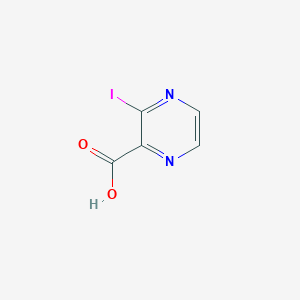
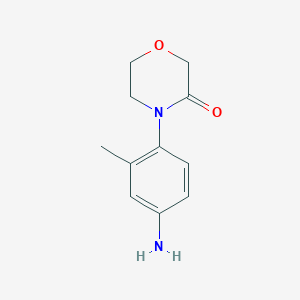
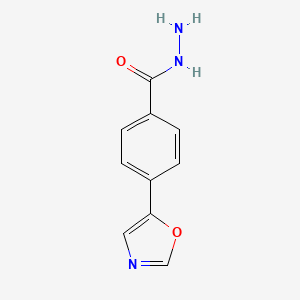
![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)


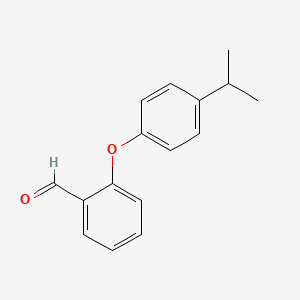

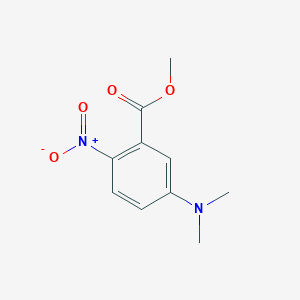

![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)


